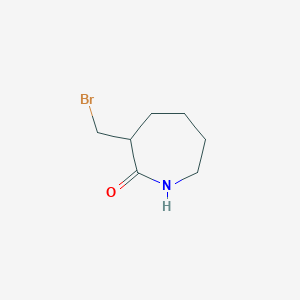

3-(Bromomethyl)azepan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVHHQWEZYZWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analog Synthesis from 3 Bromomethyl Azepan 2 One

Synthesis of Substituted Azepan-2-one (B1668282) Analogues

The synthesis of substituted azepan-2-one analogues from 3-(bromomethyl)azepan-2-one can be systematically approached by modifying the bromomethyl side chain or by functionalizing the azepane ring itself.

Modifications at the Bromomethyl Position

The primary site for derivatization on this compound is the electrophilic carbon of the bromomethyl group. This position is highly susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

A common and synthetically useful transformation is the conversion of the bromide to other functional groups. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) would yield 3-(azidomethyl)azepan-2-one. This azide derivative can be subsequently reduced to the corresponding amine, 3-(aminomethyl)azepan-2-one (B13187769), a key intermediate for further functionalization, such as amide or sulfonamide formation.

The Gabriel synthesis offers an alternative route to the primary amine. This method involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis to release the free amine. This multi-step process is known for providing clean primary amines by avoiding the over-alkylation issues often encountered with direct amination.

Furthermore, the bromomethyl group can be displaced by various oxygen, sulfur, and carbon nucleophiles. For example, reaction with phenols or thiophenols under basic conditions would lead to the formation of the corresponding phenoxymethyl (B101242) or thiophenoxymethyl derivatives. The table below summarizes some potential nucleophilic substitution reactions at the bromomethyl position.

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)azepan-2-one | Nucleophilic Substitution |

| Phthalimide | Potassium Phthalimide | N-((2-Oxoazepan-3-yl)methyl)phthalimide | Gabriel Synthesis |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)azepan-2-one (B2391978) | Nucleophilic Substitution |

| Phenoxide | Phenol/Base | 3-(Phenoxymethyl)azepan-2-one | Williamson Ether Synthesis |

| Thiolate | Thiophenol/Base | 3-(Phenylthiomethyl)azepan-2-one | Nucleophilic Substitution |

| Cyanide | Sodium Cyanide (NaCN) | (2-Oxoazepan-3-yl)acetonitrile | Nucleophilic Substitution |

Functionalization of the Azepane Ring System

While modifications at the bromomethyl group are more direct, functionalization of the azepane ring itself represents a more complex synthetic challenge. These transformations often require multi-step sequences. One potential strategy involves the α-functionalization of the lactam carbonyl. Deprotonation at the C3 position with a strong base, followed by quenching with an electrophile, could introduce substituents. However, the presence of the acidic N-H proton and the reactivity of the bromomethyl group would necessitate careful selection of protecting groups and reaction conditions.

Another approach could involve ring-opening of the lactam, followed by modification of the resulting amino acid and subsequent recyclization. For instance, hydrolysis of the lactam would yield 6-amino-2-(bromomethyl)heptanoic acid. The amino group could be protected, allowing for modifications at other positions, followed by deprotection and ring closure to form a new functionalized azepan-2-one.

Incorporation of this compound into Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable precursor for the construction of more elaborate molecular frameworks, including fused or bridged ring systems and polymeric materials.

Construction of Fused or Bridged Ring Systems

The synthesis of fused or bridged ring systems from this compound typically involves intramolecular cyclization reactions. A key strategy would be to first introduce a nucleophilic or reactive moiety at the lactam nitrogen or at the C3-position via the bromomethyl group, which can then participate in a ring-forming reaction.

For example, N-alkylation of the lactam with an allyl halide would introduce an olefinic tether. Subsequent functionalization of the bromomethyl group to an appropriate coupling partner could set the stage for a ring-closing metathesis (RCM) reaction, potentially leading to a bridged bicyclic lactam.

Alternatively, an intramolecular Heck reaction could be envisioned. N-allylation followed by conversion of the bromomethyl group to an iodomethyl group would provide a substrate for a palladium-catalyzed intramolecular cyclization, forming a new carbon-carbon bond and a fused ring system.

Another approach involves the initial conversion of the bromomethyl group to a longer chain containing a terminal nucleophile or electrophile. For instance, reaction with a malonate ester followed by hydrolysis and decarboxylation could introduce a carboxylic acid side chain. Intramolecular amidation between the lactam nitrogen and this carboxylic acid would lead to a bicyclic system.

The following table outlines hypothetical strategies for the synthesis of fused or bridged systems.

| Reaction Strategy | Key Intermediate | Potential Product |

|---|---|---|

| Intramolecular Alkylation | N-functionalized azepan-2-one with a tethered leaving group | Fused or bridged bicyclic lactam |

| Ring-Closing Metathesis (RCM) | N-alkenyl-3-(alkenylmethyl)azepan-2-one | Unsaturated bridged bicyclic lactam |

| Intramolecular Heck Reaction | N-alkenyl-3-(halomethyl)azepan-2-one | Fused bicyclic system with a new C-C bond |

| Intramolecular Amidation | N-(carboxyalkyl)azepan-2-one | Bicyclic imide |

Oligomeric and Polymeric Structures Derived from Azepan-2-one Scaffolds

This compound can serve as a functional monomer for the synthesis of novel oligomers and polymers. The presence of the reactive bromomethyl group allows for its incorporation into polymer chains through various polymerization techniques.

One potential route is through ring-opening polymerization (ROP) of the lactam. While ε-caprolactam, the parent compound of azepan-2-one, is widely used for the production of Nylon-6, the presence of the bromomethyl substituent could influence the polymerizability and the properties of the resulting polymer. Anionic ROP, initiated by a strong base, could potentially lead to a functionalized polyamide with pendant bromomethyl groups. These pendant groups would then be available for post-polymerization modification, allowing for the synthesis of a wide range of functional materials.

Alternatively, the bromomethyl group itself can be used as an initiating site for certain types of polymerization. For instance, it could potentially initiate atom transfer radical polymerization (ATRP) of vinyl monomers, leading to the formation of a polymer with an azepan-2-one end-group.

Furthermore, polycondensation reactions could be employed. If the bromomethyl group is first converted to an amine, the resulting 3-(aminomethyl)azepan-2-one could be used as a monomer in the synthesis of polyamides or polyimides. For example, condensation with a dicarboxylic acid would yield a polyamide with the azepan-2-one moiety incorporated into the polymer backbone.

The development of dendrimers is another area where derivatives of 3-(aminomethyl)azepan-2-one could be utilized. The primary amine can serve as a branching point for the divergent synthesis of dendrimers, leading to highly branched, well-defined macromolecular architectures.

Spectroscopic and Structural Elucidation Techniques in Research on 3 Bromomethyl Azepan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Bromomethyl)azepan-2-one. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial assessment of the chemical environment of protons and carbons within the molecule. The ¹H NMR spectrum would show distinct signals for the protons on the azepane ring and the bromomethyl group. The chemical shift of the methylene (B1212753) protons (CH₂) attached to the bromine atom is expected to be significantly downfield due to the electronegativity of the bromine. docbrown.info Similarly, the proton at the C3 position, being adjacent to the bromine-bearing carbon, would also experience a downfield shift.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of adjacent protons. For this compound, COSY would show correlations between the C3 proton and the protons on the adjacent C4 and the bromomethyl group, as well as sequential correlations among the other ring protons (C4-H to C5-H, C5-H to C6-H, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is vital for confirming the placement of the bromomethyl group. Key HMBC correlations would be expected from the bromomethyl protons to the C3 and C2 (carbonyl) carbons of the azepane ring, and from the C3 proton to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is useful for determining the stereochemistry and preferred conformation of the molecule in solution.

The following table summarizes the expected NMR data for this compound based on analyses of similar lactam and brominated structures. beilstein-journals.orgrsc.org

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |

| C2 (C=O) | - | ~175 | H3, H7 |

| C3 | Multiplet | ~45-50 | C2, C4, C=O of Bromomethyl |

| C4 | Multiplet | ~30-35 | C3, C5 |

| C5 | Multiplet | ~25-30 | C4, C6 |

| C6 | Multiplet | ~35-40 | C5, C7 |

| C7 | Multiplet | ~40-45 | C2, C6 |

| CH₂-Br | Doublet | ~30-35 | C2, C3, C4 |

| NH | Broad Singlet | - | C2, C7 |

While less common than solution-state NMR, solid-state NMR (ssNMR) could be employed to study this compound in its crystalline form. This technique is particularly useful for investigating polymorphism (the existence of different crystal structures) and for determining the molecular conformation and packing in the solid state, which can differ from that observed in solution.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Ion Formula | Isotope | Calculated m/z |

| [C₇H₁₂NO⁷⁹Br]⁺ | ⁷⁹Br | 219.0102 |

| [C₇H₁₂NO⁸¹Br]⁺ | ⁸¹Br | 221.0082 |

Analysis of the fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. nih.gov For this compound, characteristic fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would include:

Loss of the bromine atom: A primary fragmentation would be the cleavage of the C-Br bond, leading to a fragment ion [M-Br]⁺.

Loss of the bromomethyl group: Cleavage of the C3-CH₂Br bond would result in the formation of a fragment corresponding to [M-CH₂Br]⁺.

Ring-opening fragmentation: The azepane ring can undergo various ring-opening fragmentations, characteristic of cyclic amides (lactams), leading to a series of smaller fragment ions. researchgate.net

These fragmentation patterns, when analyzed, confirm the connectivity of the atoms and the presence of the bromomethyl substituent on the azepane ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.commdpi.com

For this compound, the key functional groups are the secondary amide (lactam) and the alkyl bromide.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1640-1680 cm⁻¹. researchgate.net Another important band would be the N-H stretching vibration, observed as a broad peak around 3200-3400 cm⁻¹. C-H stretching vibrations from the ring and methyl group would appear just below 3000 cm⁻¹. The C-Br stretch is typically weaker and appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also a strong band in the Raman spectrum. While the N-H stretch is often weak in Raman, the C-H and C-C bond vibrations within the ring structure can provide a detailed fingerprint of the molecule.

The combination of FT-IR and Raman data provides a comprehensive profile of the molecule's functional groups, confirming the presence of the lactam ring and the bromomethyl substituent. nih.govresearchgate.net

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) (Expected) | Raman Wavenumber (cm⁻¹) (Expected) |

| N-H Stretch | 3200-3400 (Broad) | Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 (Strong) |

| C=O Stretch (Lactam) | 1640-1680 (Strong) | 1640-1680 (Strong) |

| C-N Stretch | ~1250-1350 | ~1250-1350 |

| C-Br Stretch | 500-600 | 500-600 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. Through complex mathematical analysis, a three-dimensional electron density map is generated, from which the positions of the individual atoms can be determined with high precision.

In the case of this compound, a successful crystallographic analysis would yield a detailed structural model. This would confirm the connectivity of the atoms, including the attachment of the bromomethyl group at the C3 position of the azepan-2-one (B1668282) ring. Crucially, by employing anomalous dispersion effects, typically by using a heavy atom like bromine which is inherently present in the molecule, the absolute stereochemistry at the chiral C3 center can be determined.

The conformation of the seven-membered azepan-2-one ring is another key piece of information obtained from X-ray crystallography. Substituted caprolactam rings are known to adopt various conformations, often a chair-like or boat-like arrangement, to minimize steric strain. The crystallographic data would reveal the specific conformation adopted by this compound in the solid state, including the orientation of the bromomethyl substituent (axial or equatorial).

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the crystal structure of this compound. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the public domain at this time. The generation of a data table with these specific parameters is contingent upon the future successful crystallization and X-ray diffraction analysis of this compound.

Table 1: Hypothetical Crystallographic Data for this compound This table is a template representing the type of data that would be obtained from an X-ray crystallographic study. The values are illustrative and not based on experimental data.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₂BrNO |

| Formula Weight | 206.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 996.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.372 |

| Absorption Coeff. (mm⁻¹) | 3.85 |

| Temperature (K) | 293(2) |

Chiroptical Methods (e.g., ECD, Optical Rotation) for Enantiomeric Characterization

Chiroptical methods are essential for characterizing chiral molecules in solution and are particularly valuable for determining enantiomeric purity and assigning absolute configuration, especially when crystallographic data is unavailable. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotation is a fundamental chiroptical property. A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. For example, the (R)-enantiomer of this compound would have a specific rotation that is equal in magnitude but opposite in sign to its (S)-enantiomer. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is an empirical value and does not directly correlate with the R/S designation without comparison to a known standard or theoretical calculations.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. The ECD spectrum of one enantiomer will be a mirror image of the other. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., the (R)-enantiomer), the absolute configuration of the synthesized compound can be confidently assigned.

As with the crystallographic data, a specific search of the scientific literature did not reveal any published experimental or theoretical chiroptical data for this compound. Therefore, specific values for its optical rotation or details of its ECD spectrum are not available.

Table 2: Illustrative Chiroptical Data for Enantiomers of this compound This table presents a hypothetical representation of chiroptical data that could be obtained for the enantiomers of this compound. The values are for illustrative purposes only.

| Enantiomer | Specific Rotation [α] (c=1, CHCl₃) | ECD λmax (nm) (Δε) |

|---|---|---|

| (R)-3-(Bromomethyl)azepan-2-one | +25.5° | 220 (+3.1), 245 (-1.8) |

| (S)-3-(Bromomethyl)azepan-2-one | -25.5° | 220 (-3.1), 245 (+1.8) |

Synthetic Utility and Future Research Directions of 3 Bromomethyl Azepan 2 One

3-(Bromomethyl)azepan-2-one as a Versatile Synthetic Intermediate

This compound, a halogenated derivative of ε-caprolactam, is a highly valuable and versatile intermediate in modern organic synthesis. Its utility stems from the presence of two key reactive sites: the electrophilic carbon of the bromomethyl group and the nucleophilic nitrogen atom of the lactam ring, alongside the carbonyl group which can also participate in various transformations. This dual reactivity allows for a wide range of chemical modifications, making it a powerful building block for the construction of complex molecular architectures.

For the Synthesis of Complex Heterocycles and Natural Product Analogues

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of a diverse array of complex heterocyclic compounds. The bromomethyl group serves as a convenient handle for introducing various substituents at the C3 position of the azepan-2-one (B1668282) ring through nucleophilic substitution reactions. This allows for the facile construction of fused and spirocyclic systems, which are common motifs in many biologically active natural products and pharmaceutical agents.

For instance, intramolecular cyclization reactions can be designed by introducing a nucleophilic moiety that can subsequently attack the lactam carbonyl or another electrophilic site. Furthermore, the lactam ring itself can undergo ring-opening reactions to provide linear amino acid derivatives, which can then be used in the synthesis of peptides or other complex acyclic molecules. The versatility of this intermediate is highlighted by its potential use in the synthesis of alkaloids, polycyclic ethers, and other classes of natural products.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Nucleophilic Substitution | Nu: (e.g., R-NH2, R-SH, R-OH), Base | 3-(Substituted-methyl)azepan-2-one | Introduction of diverse functional groups |

| Intramolecular Cyclization | Bifunctional nucleophile | Fused or Bridged Heterocycles | Synthesis of complex scaffolds |

| Ring-Opening Polymerization | Initiator (e.g., strong base, organometallic) | Functionalized Polyamides | Development of advanced materials |

| Tandem Reactions | Multiple reagents in one pot | Polyfunctionalized Azepane Derivatives | Efficient construction of complex molecules |

As a Building Block for Scaffolds in Material Science Research

Beyond its applications in the synthesis of discrete molecules, this compound holds significant promise as a monomer for the creation of functional polymers and materials. The presence of the bromomethyl group allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques, most notably ring-opening polymerization (ROP).

Anionic ROP of ε-caprolactam is a well-established industrial process for the production of Nylon-6. By analogy, the polymerization of this compound, or its copolymerization with ε-caprolactam, can lead to the synthesis of functionalized polyamides. The bromine atoms in the resulting polymer can then be further modified through post-polymerization modification reactions, allowing for the introduction of a wide range of functionalities and the tailoring of the material's properties for specific applications. These functionalized polyamides could find use in areas such as drug delivery, specialty coatings, and advanced composites.

| Polymerization Method | Monomer(s) | Resulting Polymer | Potential Material Application |

| Anionic Ring-Opening Polymerization | This compound | Poly(this compound) | Functional polymer with reactive sites |

| Copolymerization | This compound and ε-caprolactam | Functionalized Nylon-6 | Modified engineering plastics |

| Post-Polymerization Modification | Poly(this compound) and Nucleophiles | Cross-linked or functionalized polyamides | Hydrogels, responsive materials |

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique structure of this compound invites the exploration of novel reaction pathways and the development of innovative catalytic systems to further expand its synthetic utility. While classical nucleophilic substitution reactions at the bromomethyl group are straightforward, there is considerable scope for developing more sophisticated and efficient transformations.

Transition metal-catalyzed cross-coupling reactions, for example, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. Catalytic systems based on palladium, copper, or nickel could enable the coupling of this compound with a wide variety of organometallic reagents, boronic acids, and other coupling partners.

Furthermore, the development of enantioselective catalytic methods for the synthesis and modification of this compound is a significant area for future research. Chiral catalysts could be used to control the stereochemistry at the C3 position, leading to the synthesis of enantiopure building blocks for the preparation of chiral drugs and other bioactive molecules.

Development of Sustainable Synthetic Approaches for this compound and its Derivatives

The development of sustainable and environmentally friendly synthetic methods for the production of this compound and its derivatives is a critical area of research. Traditional bromination methods often rely on the use of hazardous reagents such as elemental bromine and can generate significant amounts of waste.

Future research in this area will likely focus on the development of greener brominating agents and catalytic bromination methods. The use of N-bromosuccinimide (NBS) in the presence of a catalyst, or the application of enzymatic bromination processes, could offer more sustainable alternatives. Additionally, the development of one-pot or flow-chemistry processes for the synthesis of this intermediate could significantly reduce the environmental impact of its production.

The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of energy consumption, will be key drivers in the development of next-generation synthetic routes to this important building block.

Interdisciplinary Research Opportunities in Organic and Supramolecular Chemistry

The structural features of this compound also present exciting opportunities for interdisciplinary research, particularly at the interface of organic and supramolecular chemistry. The lactam moiety is known to participate in hydrogen bonding interactions, which can be exploited for the construction of self-assembling systems and supramolecular architectures.

By strategically modifying the bromomethyl group with recognition motifs, it is possible to design and synthesize molecules that can self-assemble into well-defined structures such as nanotubes, vesicles, and gels. These supramolecular assemblies could have applications in areas such as sensing, catalysis, and drug delivery.

Furthermore, the azepan-2-one scaffold can serve as a platform for the development of novel host molecules for guest recognition and encapsulation. The combination of the rigid lactam ring and the functionalizable side chain allows for the creation of tailored binding cavities for specific guest molecules, opening up new avenues in the field of host-guest chemistry.

常见问题

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)azepan-2-one, and how can reaction conditions be optimized to minimize by-products?

The synthesis typically involves bromination of a pre-existing azepan-2-one derivative. A common approach is the radical bromination of the parent compound using N-bromosuccinimide (NBS) under photolytic or thermal initiation. For example, bromination at the 3-methyl position of azepan-2-one can be achieved with NBS in carbon tetrachloride (CCl₄) at 80°C, yielding ~65% purity. Optimization may require adjusting solvent polarity (e.g., switching to acetonitrile for better solubility) and using catalytic FeBr₃ to enhance regioselectivity . Side products like dibrominated derivatives can be minimized by controlling stoichiometry (NBS:substrate ratio ≤ 1:1) and reaction time (<6 hours).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

- NMR Spectroscopy : ¹H NMR should show a singlet for the bromomethyl (–CH₂Br) group at δ ~3.8–4.2 ppm, with lactam carbonyl (C=O) resonance at δ ~170–175 ppm in ¹³C NMR.

- LC-MS : Electrospray ionization (ESI-MS) in positive ion mode typically yields [M+H]⁺ peaks matching the molecular weight (C₇H₁₀BrNO: ~204.02 g/mol).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms bond angles and stereochemistry.

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Reactivity : The bromomethyl group is highly electrophilic, posing alkylation risks to proteins/DNA. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or dimerization.

- Waste Disposal : Neutralize with aqueous Na₂S₂O₃ to reduce bromine toxicity before disposal .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what catalysts enhance its efficacy?

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Catalytic systems like tetrabutylammonium iodide (TBAI) in DMF accelerate substitution by stabilizing transition states. For example, reaction with piperidine at 60°C yields 3-(piperidinylmethyl)azepan-2-one with >80% conversion. Competing elimination (to form alkenes) is suppressed by using polar aprotic solvents and avoiding strong bases .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in IC₅₀ values or mechanism-of-action studies often arise from:

- Purity Variability : Impurities (e.g., residual Br₂) may confound assay results. Validate purity via HPLC before biological testing.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter reactivity. Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry .

- Metabolic Instability : Rapid hydrolysis in serum may reduce observed activity. Use stability studies (e.g., LC-MS monitoring over 24 hours) to identify degradation pathways .

Q. How can this compound be utilized in the synthesis of macrocyclic compounds for drug discovery?

The compound serves as a key electrophilic building block. For example:

- Macrocyclization : React with dithiols (e.g., 1,2-ethanedithiol) under high-dilution conditions to form 14-membered lactams.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ yields biaryl derivatives for kinase inhibitor libraries .

Q. What computational methods are effective in predicting the regioselectivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict preferential attack at the bromomethyl carbon. Molecular docking (AutoDock Vina) can further assess steric and electronic effects in enzyme-binding scenarios .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。